molecular formula C7H8BrNO B11723012 2-(Aminomethyl)-3-bromophenol

2-(Aminomethyl)-3-bromophenol

Cat. No.: B11723012
M. Wt: 202.05 g/mol
InChI Key: XUCPFRANUWBGNM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3-bromophenol is an organic compound with the molecular formula C7H8BrNO It consists of a bromine atom attached to a benzene ring, which also bears a hydroxyl group and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3-bromophenol can be achieved through several methods. One common approach involves the bromination of 2-(Aminomethyl)phenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3-bromophenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-(Aminomethyl)phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: 2-(Aminomethyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(Aminomethyl)-3-bromophenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3-bromophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecule, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Aminomethyl)phenol
  • 3-Bromo-4-hydroxybenzylamine
  • 2-(Aminomethyl)-4-bromophenol

Comparison

2-(Aminomethyl)-3-bromophenol is unique due to the specific positioning of the bromine atom and the aminomethyl group on the benzene ring. This unique structure can influence its reactivity and interactions with other molecules. Compared to 2-(Aminomethyl)phenol, the presence of the bromine atom can enhance its electrophilicity, making it more reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, which can be advantageous in certain applications .

Properties

Molecular Formula

C7H8BrNO

Molecular Weight

202.05 g/mol

IUPAC Name

2-(aminomethyl)-3-bromophenol

InChI

InChI=1S/C7H8BrNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H,4,9H2

InChI Key

XUCPFRANUWBGNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)O

Origin of Product

United States

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